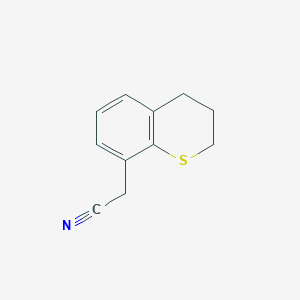
3-Methoxy-4-(propanoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(propanoylamino)benzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPB is a derivative of 4-aminobenzoic acid and has been synthesized using various methods, including the Friedel-Crafts acylation reaction. In
作用机制
The mechanism of action of 3-Methoxy-4-(propanoylamino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, this compound has been shown to inhibit the proliferation of cancer cells in vitro.
实验室实验的优点和局限性
One of the advantages of using 3-Methoxy-4-(propanoylamino)benzoic acid in lab experiments is its potential as an anti-inflammatory agent. It has been shown to be effective in reducing the levels of pro-inflammatory cytokines, which makes it a potential candidate for treating inflammatory diseases. However, one of the limitations of using this compound is its lack of specificity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, but it also inhibits the production of other cytokines that are important for immune function.
未来方向
There are several future directions for research on 3-Methoxy-4-(propanoylamino)benzoic acid. One area of research is to further investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of inflammatory diseases and conducting clinical trials in humans. Another area of research is to investigate its potential as an anticancer agent. This could involve studying its effects on cancer cell proliferation and apoptosis in vitro and in vivo. Finally, there is a need for more research on the mechanism of action of this compound, which could provide insights into its potential therapeutic applications.
合成方法
The synthesis of 3-Methoxy-4-(propanoylamino)benzoic acid involves the reaction between 3-methoxy-4-hydroxybenzoic acid and propanoyl chloride in the presence of a Lewis acid catalyst. Another method for synthesizing this compound is through the Friedel-Crafts acylation reaction, which involves the reaction between 3-methoxy-4-hydroxybenzoic acid and propanoyl chloride in the presence of aluminum chloride.
科学研究应用
3-Methoxy-4-(propanoylamino)benzoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of research is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
3-methoxy-4-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(13)12-8-5-4-7(11(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVPSXASNVTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)



![2-[(2,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7628715.png)
![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone](/img/structure/B7628717.png)
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)

![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)

